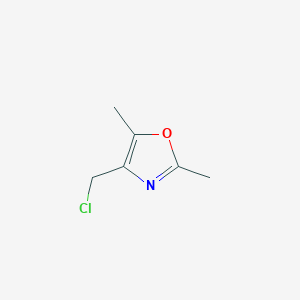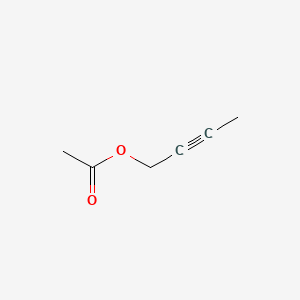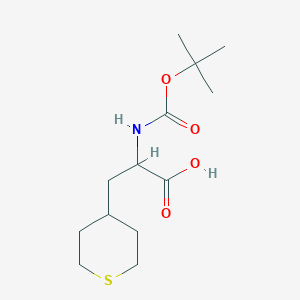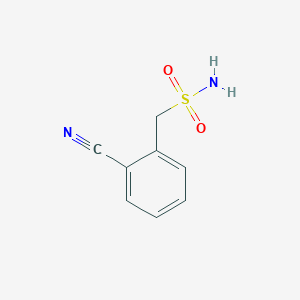
N-Methyl(3-(pyridin-4-yl)phenyl)methanamin
Übersicht
Beschreibung
N-methyl(3-(pyridin-4-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl(3-(pyridin-4-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl(3-(pyridin-4-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
N-Methyl(3-(pyridin-4-yl)phenyl)methanamin: und seine Derivate wurden auf ihre potenzielle Verwendung in nichtlinearen optischen (NLO) Materialien untersucht . Diese Materialien sind von großem Interesse für Anwendungen in der optischen Signalverarbeitung, wie z. B. optische Triggerung, Lichtfrequenzwandler, optische Speicher, Modulatoren und Deflektoren. Die Fähigkeit der Verbindung, ein dichtes Netz aus Wasserstoffbrückenbindungen im Zwischenraum von Zirkonium-4-sulfophenylphosphonat zu bilden, deutet auf ihre Nützlichkeit bei der Verbesserung der optischen Eigenschaften von NLO-Materialien hin .
Interkalation in Schichtverbindungen
Die Verbindung wurde verwendet, um die Anordnung interkalierter Moleküle innerhalb einer geschichteten Struktur aus Zirkonium-sulfophenylphosphonat zu untersuchen . Diese Anwendung ist entscheidend für das Verständnis der molekularen Wechselwirkungen und die Entwicklung neuer Materialien mit gewünschten Eigenschaften, wie z. B. erhöhte thermische Stabilität oder verbesserte mechanische Festigkeit.
Host-Gast-Chemie
This compound: kann als Gastmolekül in Host-Gast-Chemie-Anwendungen dienen. Seine Interkalation zwischen den SO3H-Gruppen von Wirtschichten und die Bildung einer teilweise ungeordneten Anordnung von interkalierten Molekülen sind Bereiche der aktiven Forschung . Dies hat Auswirkungen auf die Entwicklung fortschrittlicher Materialien mit spezifischen Einkapselungs- und Freisetzungseigenschaften.
Molekularsimulation
Klassische molekulare Simulationsmethoden haben This compound verwendet, um die Anordnung von Molekülen in komplexen Strukturen zu beschreiben . Diese Simulationen sind entscheidend für die Vorhersage des Materialverhaltens und die Anleitung experimenteller Arbeiten in der Materialwissenschaft.
Redox-aktive Gerüste
Die Verbindung wurde in redox-aktive Gerüste integriert, wie z. B. ein Mn(II)-Koordinationsgerüst, das einen verwandten Tris(4-(pyridin-4-yl)phenyl)amin-Liganden enthält . Solche Gerüste werden auf ihre elektrochemischen Eigenschaften untersucht, die für Anwendungen in der Energiespeicherung und -umwandlung unerlässlich sind.
Pharmazeutische Forschung
Derivate von This compound wurden im Kontext der pharmazeutischen Forschung strukturell charakterisiert . Die strukturellen Merkmale der Verbindung, wie z. B. ihre Fähigkeit, H-gebundene Ketten zu bilden, sind bedeutsam für das Verständnis von Arzneimittelwechselwirkungen auf molekularer Ebene.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states.
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . This interaction could potentially lead to changes in the conformation and function of the target proteins.
Eigenschaften
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12/h2-9,14H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMPGTVPUZXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427637 | |
| Record name | N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-67-7 | |
| Record name | N-Methyl-3-(4-pyridinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


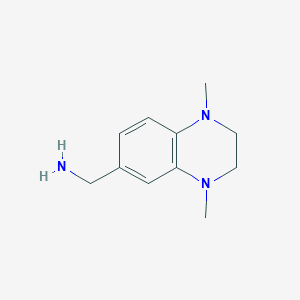
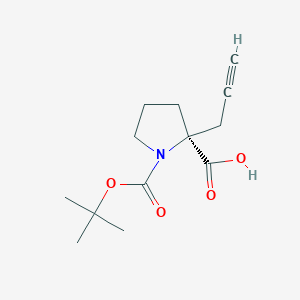


![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)

